N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide
Description
N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide is a morpholine-derived carboxamide compound characterized by a phenyl ring substituted with an isopropyl group at the para position. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is connected via a carboxamide (-CONH-) linkage to the aromatic system.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)12-3-5-13(6-4-12)15-14(17)16-7-9-18-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFQCEIAWZAABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide typically involves the reaction of 4-isopropylaniline with morpholine-4-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural motif—a morpholine-4-carboxamide group linked to a substituted phenyl ring—is shared with several analogs. Variations in the phenyl substituents significantly influence physical and chemical properties. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Morpholine-4-carboxamide Derivatives
| Compound Name | Substituent(s) on Phenyl Ring | Melting Point (°C) | IR Peaks (cm⁻¹) | Key Structural Notes | References |
|---|---|---|---|---|---|
| N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide | 4-isopropyl | Not reported | Not reported | Isopropyl enhances hydrophobicity | [3] |
| N-(4-Chlorophenyl)morpholine-4-carboxamide | 4-chloro | Not reported | Not reported | Chair conformation of morpholine; N–H⋯O hydrogen bonds | [8], [11] |
| N-Phenylmorpholine-4-carboxamide | None (parent compound) | Not reported | Not reported | Planar urea-type N2CO unit | [9], [15] |
| Compound 2b (β-lactam derivative) | 2,4-dichlorophenoxy, 4-methoxyphenyl | 144–146 | 1643 (CO), 1751 (β-lactam) | Contains β-lactam ring; chair morpholine | [2], [4] |
| N-(2-Chloroethyl)morpholine-4-carboxamide | 2-chloroethyl side chain | Not reported | Not reported | Four independent molecules in asymmetric unit; hydrogen-bonded chains | [14] |
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in N-(4-chlorophenyl) derivatives) may enhance hydrogen bonding and crystallinity, whereas bulky substituents like isopropyl likely increase lipophilicity .
- Morpholine Conformation : The morpholine ring universally adopts a chair conformation in crystalline states, stabilizing intermolecular interactions .
Key Observations :
- Antifungal Activity : Pyrazole-4-carboxamide derivatives (e.g., U22) show potent antifungal effects, suggesting that N-aryl morpholine carboxamides with optimized substituents could mimic this activity .
- β-Lactam Derivatives : Compounds like 2b (from ) integrate β-lactam rings, a feature associated with antibacterial properties, though specific data are pending .
Biological Activity
N-[4-(propan-2-yl)phenyl]morpholine-4-carboxamide is a compound of interest due to its potential biological activities, including antioxidant and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₈N₂O₂. Its structure includes a morpholine ring, which is known for its ability to interact with biological targets, and a propan-2-yl phenyl group that may influence its pharmacological properties.
Antioxidant Activity
Antioxidant activity is a crucial aspect of many pharmaceutical compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate the antioxidant potential of compounds. In studies involving similar morpholine derivatives, significant antioxidant activity was observed, often surpassing that of ascorbic acid, which serves as a standard reference.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. The MTT assay, which assesses cell viability, has shown promising results indicating that this compound may reduce cell viability in specific cancer types.
Case Study: Glioblastoma and Breast Cancer
In a recent study, derivatives similar to this compound were tested against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Radical Scavenging : The presence of functional groups in the morpholine structure allows for hydrogen atom donation, effectively neutralizing free radicals.
- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, contributing to their anticancer efficacy.
Safety and Toxicity
While the biological activities are promising, safety assessments are critical. Preliminary data on toxicity and safety profiles indicate that further studies are required to establish safe dosage levels for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
